molecular formula C3H9O4P B1221787 2-Hydroxypropylphosphonic acid

2-Hydroxypropylphosphonic acid

Cat. No. B1221787
M. Wt: 140.07 g/mol
InChI Key: ZFVCONUOLQASEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxypropylphosphonic acid is a phosphonic acid consisting of propan-2-ol with the phospho group at the 1-position. It has a role as a mouse metabolite. It is a member of phosphonic acids and a secondary alcohol. It derives from a phosphonic acid.

Scientific Research Applications

Enzymatic Reactions and Antibiotic Synthesis

2-Hydroxypropylphosphonic acid (HPP) plays a crucial role in the biosynthesis of the antibiotic fosfomycin, particularly through its involvement with the enzyme (S)-2-Hydroxypropylphosphonic acid epoxidase (HppE). HppE, a nonheme Fe(II)-containing oxidase, specifically converts (S)-HPP into fosfomycin, which is a regio- and enantiomerically specific epoxide. This conversion highlights the importance of the Fe(II)-substrate chelate structure in active antibiotic formation, suggesting a fixed orientation that aligns the substrate next to the iron-bound activated oxygen species mediating the reaction (Yan et al., 2007).

Mechanistic Insights into Carbon-Phosphorus Bond Cleavage

Studies have shown that HppE can also process (R)-1-hydroxypropylphosphonic acid, converting it to an aldehyde product in a reaction involving a unique 1,2-phosphono migration. This reaction, mediated by HppE, is significant for its involvement of a carbocation intermediate, representing a new paradigm for biological C-P bond cleavage (Chang et al., 2013).

Structural Studies in Biosynthesis

The transformation of (S)‐2‐Hydroxypropylphosphonic acid in Streptomyces fradiae, which results in the formation of fosfomycin, has been a subject of interest. Studies focusing on this transformation provide insights into the unique method of epoxide ring formation, crucial for the biosynthesis of fosfomycin. These findings are vital for understanding the stereochemical aspects of fosfomycin production (Woschek et al., 2002).

Radical-Mediated Catalysis

The radical-mediated catalysis by HppE has been investigated using substrate analogues like cyclopropyl and methylenecyclopropyl. These studies provide evidence for the involvement of a C2-centered radical intermediate in the HppE-catalyzed oxidation of (R)-HPP, contributing to our understanding of the enzymatic mechanisms in fosfomycin biosynthesis (Huang et al., 2012).

properties

Molecular Formula

C3H9O4P

Molecular Weight

140.07 g/mol

IUPAC Name

2-hydroxypropylphosphonic acid

InChI

InChI=1S/C3H9O4P/c1-3(4)2-8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)

InChI Key

ZFVCONUOLQASEW-UHFFFAOYSA-N

SMILES

CC(CP(=O)(O)O)O

Canonical SMILES

CC(CP(=O)(O)O)O

synonyms

2-hydroxypropylphosphonic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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